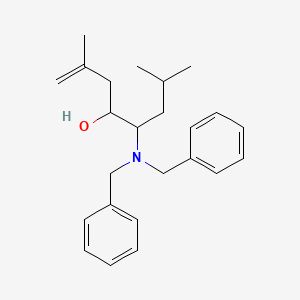
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzylamine with a suitable alkyl halide, followed by a series of reactions to introduce the hydroxyl and double bond functionalities. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic alcohols.
Substitution: Nitro or halogenated aromatic derivatives.
Aplicaciones Científicas De Investigación
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its pharmacological properties, including potential use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites, altering the enzyme’s activity. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(Dibenzylamino)-2,7-dimethyloctane: Lacks the double bond and hydroxyl group, making it less reactive in certain chemical reactions.
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-one:
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-amine: Has an amine group instead of a hydroxyl group, which can change its biological activity and chemical properties.
Uniqueness
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
189750-36-5 |
|---|---|
Fórmula molecular |
C24H33NO |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
5-(dibenzylamino)-2,7-dimethyloct-1-en-4-ol |
InChI |
InChI=1S/C24H33NO/c1-19(2)15-23(24(26)16-20(3)4)25(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14,19,23-24,26H,3,15-18H2,1-2,4H3 |
Clave InChI |
IUHUFBSJGISCSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(CC(=C)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















